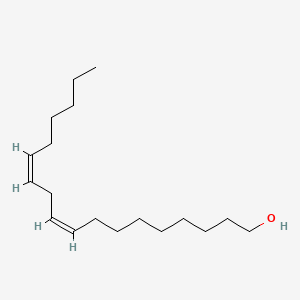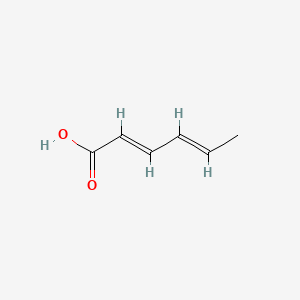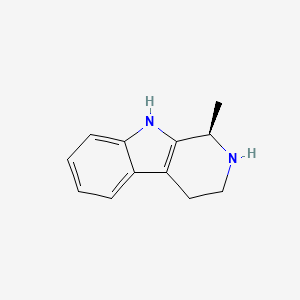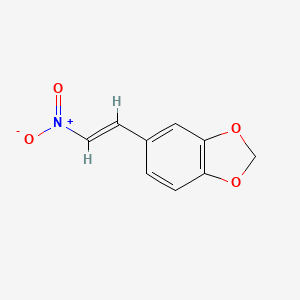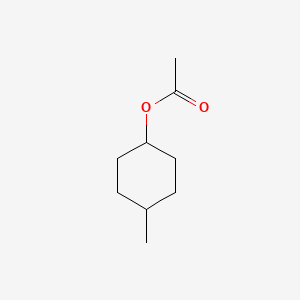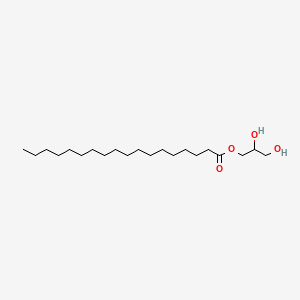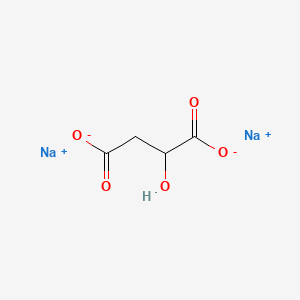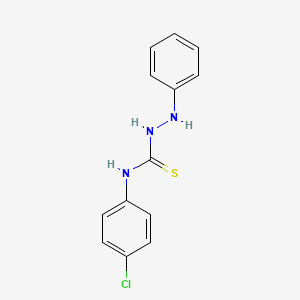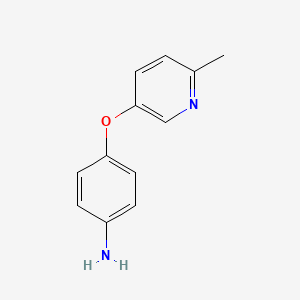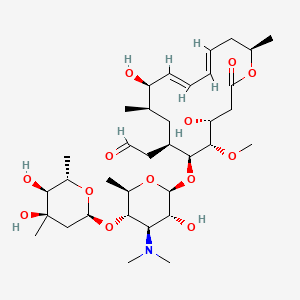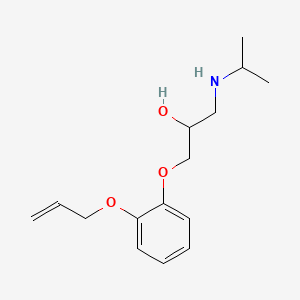
Oxprenolol
概要
説明
Oxprenolol is a non-selective beta-adrenergic antagonist with some intrinsic sympathomimetic activity . It is used for the treatment of angina pectoris, abnormal heart rhythms, and high blood pressure . This compound is a lipophilic beta blocker which passes the blood-brain barrier more easily than water-soluble beta blockers .
Synthesis Analysis
This compound is a chiral compound, and the beta blocker is used as a racemate, i.e., a 1:1 mixture of ®-(+)-oxprenolol and (S)-(–)-oxprenolol . Analytical methods (HPLC) for the separation and quantification of ®-(+)-oxprenolol and (S)-(–)-oxprenolol in urine and in pharmaceutical formulations have been described in the literature .
Molecular Structure Analysis
The molecular formula of this compound is C15H23NO3 . It has a molar mass of 265.353 g/mol .
Chemical Reactions Analysis
Direct and indirect chiral methods for the analysis of this compound have been reported. An indirect method involved liquid–liquid extraction followed by derivatization with S-(−)-1-(1-naphthyl)ethylisocyanate .
科学的研究の応用
Antihypertensive and Hemodynamic Effects
Oxprenolol, a beta-adrenergic blocker with intrinsic sympathomimetic activity, has been studied for its effects on hypertension and hemodynamics. A study comparing this compound and propranolol in patients with essential hypertension found that both drugs significantly reduced heart rates and blood pressures, with no significant change in pulmonary pressure, vascular resistance, or cardiac output. This indicates this compound's effectiveness in hypertension treatment (Ferlinz et al., 1980).
Long-Term Effects in Arterial Hypertension
A study evaluating the long-term antihypertensive activity of this compound found it to be effective in some cases of mild "borderline" hypertension. It influenced both systolic and diastolic blood pressure in supine and standing positions, with a relatively small decrease in heart rate. The study highlights this compound's potential in managing mild hypertension (Gysling & Regoli, 1973).
Slow-Release Formulation and Hypertension Treatment
Research on a slow-release preparation of this compound (SR-OX) for hypertension treatment showed that SR-OX, given once daily, was as effective as the standard preparation given twice daily. This study demonstrates this compound's flexibility in dosing and effectiveness in controlling blood pressure (Materson et al., 1981).
Use in Treating Anxiety and Stress
This compound has been studied for its efficacy in treating symptoms of anxiety and environmental stress. A trial comparing different dosages of this compound and diazepam found that this compound was effective in managing such symptoms, highlighting its potential use beyond cardiovascular applications (McMillin, 1975).
Application in Cardiac Arrhythmias
A study on the use of this compound for treating cardiac arrhythmias associated with acute myocardial infarction or ischemia showed that it was effective in abolishing ventricular ectopic beats and supraventricular tachycardia. This study underlines this compound's utility in managing cardiac arrhythmias (Sandler & Pistevos, 1971).
Secondary Prevention Post-Myocardial Infarction
This compound was evaluated in a double-blind placebo-controlled trial for its efficacy in preventing cardiac events post-myocardial infarction. The study, although inconclusive due to the prognosis of selected patients, highlights the potential role of this compound in secondary prevention following cardiac events (Taylor, 1981).
作用機序
Like other beta-adrenergic antagonists, Oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Oxprenolol involves the conversion of 2-naphthol to 2-naphthylamine, which is then reacted with epichlorohydrin to form 2-(2-naphthyloxy)propanol. This intermediate is then reacted with isopropylamine to form Oxprenolol.", "Starting Materials": [ "2-naphthol", "Epichlorohydrin", "Isopropylamine" ], "Reaction": [ "2-naphthol is converted to 2-naphthylamine by reacting with nitrous acid.", "2-naphthylamine is then reacted with epichlorohydrin in the presence of a base catalyst to form 2-(2-naphthyloxy)propanol.", "Finally, 2-(2-naphthyloxy)propanol is reacted with isopropylamine in the presence of a base catalyst to form Oxprenolol." ] } | |
| Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, oxprenolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction. By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production. Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. | |
CAS番号 |
22972-96-9 |
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC名 |
(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/t13-/m0/s1 |
InChIキー |
CEMAWMOMDPGJMB-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1OCC=C)O |
SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O |
正規SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O |
物理的記述 |
Solid |
関連するCAS |
6452-73-9 (hydrochloride) |
溶解性 |
6.80e-01 g/L |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine](/img/structure/B3421737.png)
